Receptor Selectivity: Exclusive mPR Activation vs. Progesterone's Dual Affinity
19-Hydroxyprogesterone (and structurally similar derivatives with a 19-hydroxyl group) exhibits a marked selectivity for membrane progesterone receptors (mPRs) over classical nuclear progesterone receptors (nPRs). In competitive binding assays, all tested compounds with the 19-hydroxyl modification demonstrated almost no affinity for nPRs [1]. This is in stark contrast to the endogenous ligand, progesterone, which binds to and activates both receptor classes. This selectivity profile positions 19-Hydroxyprogesterone as a superior tool for deconvoluting the non-genomic actions of progestins [1].
| Evidence Dimension | Nuclear Progesterone Receptor (nPR) Binding Affinity |
|---|---|
| Target Compound Data | Almost no affinity |
| Comparator Or Baseline | Progesterone (Baseline: High affinity for nPRs) |
| Quantified Difference | Qualitative: Target compound shows negligible binding compared to the high-affinity binding of progesterone. |
| Conditions | Human pancreatic adenocarcinoma BxPC3 cell line (nPR mRNA expression absent) for mPR binding; comparison to nPR binding was performed but the specific assay system for nPR binding is not detailed in the abstract. |
Why This Matters
This selectivity ensures that experimental outcomes can be confidently attributed to mPR-mediated signaling, avoiding the confounding genomic effects of nPR activation.
- [1] Polikarpova, A. V., Maslakova, A. A., Levina, I. S., Kulikova, L. E., Kuznetsov, Y. V., Guseva, A. A., ... & Smirnova, O. V. (2017). Selection of progesterone derivatives specific to membrane progesterone receptors. Biochemistry (Moscow), 82(2), 140-148. DOI: 10.1134/S0006297917020055 View Source
